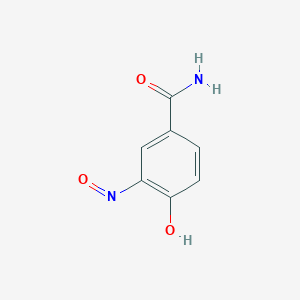
4-Hydroxy-3-nitrosobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitrosobenzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Biosynthesis and Microbial Applications
4-Hydroxy-3-nitrosobenzamide is produced in the bacterium Streptomyces murayamaensis through a specific biosynthetic pathway involving several enzymes. The terminal step of its biosynthesis is catalyzed by the enzyme NspF, which acts as a monooxygenase to convert 3-amino-4-hydroxybenzamide into this compound .
Case Study: Streptomyces murayamaensis
- Organism : Streptomyces murayamaensis
- Biosynthetic Gene Cluster : The gene cluster responsible for the production of this compound has been identified, revealing insights into its metabolic pathways.
- Environmental Conditions : The production of this compound is influenced by the availability of iron, which can lead to the formation of different bioactive molecules under varying conditions .
Pharmaceutical Applications
The compound has been studied for its potential pharmaceutical applications, particularly as an antibiotic. Research indicates that it may be involved in the synthesis of bagremycins, a class of antibiotics with significant antibacterial properties .
Potential Therapeutic Effects
- Antibiotic Activity : Bagremycins derived from this compound have shown effectiveness against various bacterial strains.
- Iron Chelation : Compounds like ferroverdins, synthesized alongside this compound, exhibit anticholesterol activity and may help reduce atherosclerosis risk by inhibiting cholesterylester transfer protein (CETP) .
Environmental Applications
The degradation pathways involving nitroaromatic compounds like this compound are crucial for bioremediation efforts. Certain bacteria can utilize these compounds as carbon and nitrogen sources, thus playing a role in detoxifying contaminated environments.
Microbial Degradation Studies
- Bacterial Strains : Various strains of Pseudomonas and Comamonas have been identified that can metabolize nitroaromatic compounds, aiding in bioremediation processes.
- Degradation Pathways : Understanding the biochemical pathways allows for the development of microbial strains optimized for degrading pollutants containing nitro groups .
Data Table: Summary of Applications
| Application Area | Details | Key Organisms |
|---|---|---|
| Biosynthesis | Production via NspF enzyme in Streptomyces murayamaensis | Streptomyces murayamaensis |
| Pharmaceutical | Potential antibiotic properties; synthesis of bagremycins | Streptomyces species |
| Environmental Science | Biodegradation of nitroaromatic compounds; bioremediation potential | Pseudomonas, Comamonas |
Propiedades
Número CAS |
162152-90-1 |
|---|---|
Fórmula molecular |
C7H6N2O3 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O3/c8-7(11)4-1-2-6(10)5(3-4)9-12/h1-3,10H,(H2,8,11) |
Clave InChI |
GUWUNALKOAAXJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)N=O)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)N=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















